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An In-depth Technical Guide to the Molecular Structure of 4-(1H-Imidazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of the molecular structure, properties,

and applications of 4-(1H-Imidazol-4-yl)benzoic acid (IBA). As a bifunctional molecule

incorporating both a hydrogen-bond-donating/accepting imidazole ring and a coordinating

carboxylate group, IBA is a molecule of significant interest in medicinal chemistry and materials

science. We will delve into the analytical techniques used for its structural elucidation, explore

its behavior in the solid state, present a robust synthesis protocol, and discuss its pivotal role

as a pharmacophore and a structural building block for advanced materials like Metal-Organic

Frameworks (MOFs). This document is designed to serve as a practical resource, blending

established data with field-proven insights to support research and development endeavors.

Introduction: The Significance of a Bifunctional
Scaffold
4-(1H-Imidazol-4-yl)benzoic acid is a heterocyclic compound that stands out due to the

strategic placement of its functional groups. The molecule consists of a benzoic acid moiety

substituted at the 4-position with an imidazole ring. This unique arrangement confers a rigid,

linear geometry and bifunctional character, making it an exceptionally versatile building block.
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The imidazole ring is a ubiquitous pharmacophore in drug discovery, capable of acting as a

proton donor, proton acceptor, and a coordinating ligand for metal ions in metalloenzymes. The

benzoic acid group provides a strong acidic site for salt formation and a robust point of

attachment for creating amides, esters, or for coordinating to metal ions to form extended

crystalline structures.

Crucially, the connectivity of the imidazole ring is a key structural determinant. This guide

focuses on the 4-(1H-Imidazol-4-yl)benzoic acid isomer, where the phenyl ring is attached to

the C4 carbon of the imidazole. It is essential to distinguish it from its common isomer, 4-(1H-

Imidazol-1-yl)benzoic acid, where the phenyl ring is attached to the N1 nitrogen. This

seemingly subtle difference profoundly impacts the molecule's electronic properties, spatial

orientation, and its utility in synthesis, which will be a recurring theme in this guide.

Physicochemical and Structural Properties
The fundamental properties of 4-(1H-Imidazol-4-yl)benzoic acid are summarized below.

These data are critical for experimental design, from selecting appropriate solvents to

predicting reactivity.

Property Value Source(s)

Chemical Name
4-(1H-Imidazol-4-yl)benzoic

acid
-

Abbreviation 4-H2IBA [1]

CAS Number 13569-97-6 [2]

Molecular Formula C₁₀H₈N₂O₂ [2]

Molecular Weight 188.19 g/mol [2]

Appearance
Typically a white to off-white

solid
-

Key Functional Groups
Carboxylic Acid, Imidazole,

Phenyl Ring
-

Storage Conditions 2-8°C, protected from light [2]
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Elucidation of Molecular Structure
Confirming the precise molecular structure and connectivity of 4-(1H-Imidazol-4-yl)benzoic
acid is paramount. A multi-technique approach involving spectroscopy and crystallography is

required for unambiguous validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the isomeric identity of the molecule

in solution. The key to distinguishing the 4-yl isomer from the 1-yl isomer lies in the symmetry

and chemical shifts of the protons on the benzoic acid ring.

Expert Insight: For the target 4-yl isomer, the substitution at the C4 position of the benzene

ring creates a highly symmetrical AA'BB' spin system. This typically manifests as two distinct

doublets in the aromatic region of the ¹H NMR spectrum, each integrating to 2H. In contrast,

a 1,3-substituted isomer would show a more complex pattern, often including a triplet and

multiple doublets[3].

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Predicted values based on standard

substituent effects in DMSO-d₆. Actual experimental values may vary.)
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Nucleus Assignment
Predicted
Chemical Shift
(δ, ppm)

Expected
Multiplicity

Key Insights

¹H NMR
Carboxyl (-

COOH)
> 12.0

Broad Singlet (br

s)

Highly

deshielded,

exchangeable

proton.

Imidazole H2' ~8.0 - 8.2 Singlet (s)

Proton between

two nitrogen

atoms is

characteristically

deshielded.

Benzoic Acid H2,

H6
~7.9 - 8.1 Doublet (d)

Protons ortho to

the electron-

withdrawing

carboxyl group.

Appears as a

clean doublet

due to symmetry.

Benzoic Acid H3,

H5
~7.8 - 7.9 Doublet (d)

Protons ortho to

the imidazole

substituent.

Imidazole H5' ~7.7 - 7.8 Singlet (s)

The second

proton on the

imidazole ring.

Imidazole (-NH) Variable
Broad Singlet (br

s)

Chemical shift is

concentration

and temperature

dependent.

¹³C NMR Carboxyl (C=O) ~167 Singlet

Carbonyl carbon

of the carboxylic

acid.
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Benzoic Acid C1,

C4
~128 - 132 Singlets

Quaternary

carbons of the

benzene ring.

Benzoic Acid

C2,C6 / C3,C5
~125 - 130 Singlets

Due to

symmetry, only

two signals are

expected for the

four protonated

benzene

carbons.

Imidazole C2',

C4', C5'
~115 - 140 Singlets

Three distinct

signals

confirming the

imidazole ring

carbons.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
IR Spectroscopy: This technique confirms the presence of key functional groups. Expected

characteristic peaks include a very broad O-H stretch from the carboxylic acid dimer

centered around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, C=C aromatic

stretches around 1600 cm⁻¹, and C-N stretches associated with the imidazole ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition by providing a highly accurate molecular weight (188.18 g/mol ). The

fragmentation pattern can also provide structural clues, often showing loss of H₂O and CO₂

from the carboxylic acid group.

X-ray Crystallography: The Definitive Solid-State
Structure
While spectroscopic methods define the molecule's connectivity, X-ray crystallography provides

its precise three-dimensional structure in the solid state, including bond lengths, angles, and

intermolecular interactions.
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Although a crystal structure for the free 4-(1H-Imidazol-4-yl)benzoic acid ligand is not readily

available in open-access databases, its structural behavior is extensively documented within a

series of Metal-Organic Frameworks (MOFs)[1]. In these structures, the molecule acts as a

linker (denoted 4-HIBA⁻), bridging metal centers.

Structure in Coordinated State: In a series of copper, cadmium, zinc, and cobalt MOFs, the

4-HIBA⁻ ligand demonstrates its utility as a rigid, linear connector[1]. The carboxylate group

typically coordinates to the metal centers, while the imidazole ring can either remain

protonated and engage in hydrogen bonding or deprotonate to coordinate to another metal

center, showcasing its versatile binding modes.

Comparative Analysis with the 1-yl Isomer: To understand the likely structure of the free

ligand, we can draw valuable insights from the known crystal structure of its isomer, 4-(1H-

Imidazol-1-yl)benzoic acid[4][5]. In this isomer, the imidazole and benzene rings are not

coplanar, exhibiting a dihedral angle of 14.5(1)°[4][5]. The dominant intermolecular

interaction is a strong O-H···N hydrogen bond between the carboxylic acid of one molecule

and the unprotonated nitrogen of the imidazole ring of a neighboring molecule, forming

extended chains[4][5]. It is highly probable that the 4-yl isomer engages in similar strong

hydrogen-bonding interactions in its solid state.

Synthesis and Purification
The synthesis of 4-(1H-Imidazol-4-yl)benzoic acid can be achieved through several routes. A

common and reliable method is the construction of the imidazole ring from a functionalized

benzoic acid precursor, such as 4-formylbenzoic acid, via a multicomponent reaction.

Representative Synthesis Protocol (Radziszewski
Reaction)
This protocol is based on the well-established Radziszewski imidazole synthesis, which

condenses an α-dicarbonyl compound (or its equivalent), an aldehyde, and ammonia.

Workflow: Synthesis of 4-(1H-Imidazol-4-yl)benzoic acid
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Reactants

Process

Workup & Purification

4-Formylbenzoic Acid

1. Combine reactants in solvent
(e.g., Ethanol/Water)

Glyoxal Ammonium Hydroxide (Ammonia Source)

2. Heat mixture under reflux
(e.g., 4-6 hours)

3. Monitor reaction via TLC

4. Cool reaction mixture

5. Adjust pH to ~6-7
with Acetic Acid

6. Collect precipitate by filtration

7. Recrystallize from Ethanol/Water

Final Product:
4-(1H-Imidazol-4-yl)benzoic acid

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the target compound.
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Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine 4-formylbenzoic acid (1 equivalent), aqueous glyoxal (40% wt., 1.1

equivalents), and an excess of ammonium hydroxide (e.g., 10 equivalents) in a suitable

solvent like ethanol.

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting aldehyde is consumed.

Workup: Allow the mixture to cool to room temperature. A precipitate may form. Carefully

neutralize the basic solution by adding glacial acetic acid dropwise until the pH is

approximately 6-7. This will protonate the carboxylate and ensure the product is in its neutral,

less soluble form.

Isolation: Collect the resulting precipitate by vacuum filtration and wash the filter cake with

cold water, followed by a small amount of cold ethanol to remove impurities.

Purification: The crude solid can be further purified by recrystallization from a hot

ethanol/water mixture to yield the final product as a crystalline solid.

Self-Validation: The success of the synthesis is validated at each stage. TLC confirms the

consumption of reactants. The correct pH adjustment is crucial for precipitation. Finally, the

purity of the final product must be confirmed by the analytical methods described in Section

3.0 (NMR, MS) and by melting point analysis.

Applications in Research and Development
The unique molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid makes it a valuable

component in both pharmaceutical and materials science research.

Medicinal Chemistry and Drug Discovery
The molecule is a key intermediate in the synthesis of pharmacologically active compounds,

particularly histamine receptor antagonists.[2]
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Histamine H2 Receptor Antagonists: The imidazole ring is a core component of the histamine

pharmacophore. By incorporating it into larger molecules, medicinal chemists can design

antagonists that block the action of histamine at the H2 receptor in the stomach's parietal

cells, thereby reducing gastric acid secretion.[2][6] This makes IBA a valuable starting

material for developing drugs targeting gastrointestinal disorders like peptic ulcers and

GERD.[2][6]

Enzyme Inhibitors & Antimicrobial Agents: The ability of the imidazole moiety to coordinate

with metal ions in enzyme active sites, coupled with the potential for diverse derivatization at

the carboxyl group, makes IBA a promising scaffold for developing novel enzyme inhibitors

and antimicrobial compounds.[2]

Materials Science: A Versatile MOF Linker
In materials science, 4-(1H-Imidazol-4-yl)benzoic acid is used as a bifunctional organic linker

to construct Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built

from metal nodes connected by organic linkers.

Structural Diversity: The rigid, linear nature of IBA allows for the creation of robust and

porous frameworks. By reacting IBA with different metal salts (like Cu²⁺, Cd²⁺, Zn²⁺) under

varying conditions, researchers have synthesized a wide array of MOFs with different

topologies, from 1D chains to complex 3D interpenetrating networks.[1]

Functional Properties: The resulting MOFs exhibit promising functional properties. For

instance, frameworks built with IBA have shown potential in:

Luminescence: The organic linker can impart fluorescent properties to the MOF, which can

be used for chemical sensing applications.[1]

Gas Adsorption: The porous nature of the MOFs allows them to selectively adsorb gases,

a property useful for gas storage and separation.[1]

MOF Assembly Concept
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Click to download full resolution via product page

Caption: Conceptual diagram of IBA linkers connecting metal nodes to form a porous

framework.

Conclusion
4-(1H-Imidazol-4-yl)benzoic acid is more than a simple organic molecule; it is a precisely

engineered building block with significant potential. Its structural rigidity, bifunctional nature,

and specific isomeric arrangement are key to its utility. A thorough understanding of its

molecular structure, confirmed through a combination of spectroscopic and crystallographic

analysis, is the foundation for its rational application. Whether serving as a critical intermediate

in the synthesis of life-saving pharmaceuticals or as a robust linker in the design of next-

generation functional materials, 4-(1H-Imidazol-4-yl)benzoic acid will undoubtedly continue to

be a molecule of high interest to the scientific community.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086458?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

